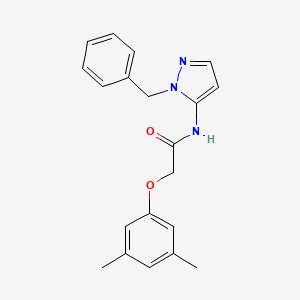

N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide

Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative featuring a benzyl-substituted pyrazole core linked to a 3,5-dimethylphenoxy group via an acetamide bridge. The compound’s structure combines a heterocyclic pyrazole moiety, known for its role in modulating biological activity, with a phenoxyacetamide scaffold, a common motif in agrochemicals and pharmaceuticals.

Properties

Molecular Formula |

C20H21N3O2 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

N-(2-benzylpyrazol-3-yl)-2-(3,5-dimethylphenoxy)acetamide |

InChI |

InChI=1S/C20H21N3O2/c1-15-10-16(2)12-18(11-15)25-14-20(24)22-19-8-9-21-23(19)13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,22,24) |

InChI Key |

NXOSPPMDINZIPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=NN2CC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Benzylation: The pyrazole ring can be benzylated using benzyl halides in the presence of a base.

Acetamide formation: The final step involves the reaction of the benzylated pyrazole with 3,5-dimethylphenoxyacetic acid or its derivatives under amide-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

a. Substituent Position and Electronic Effects

- The 3,5-dimethylphenoxy group in the target compound contrasts with the 2,6-dimethylphenoxy in compounds m, n, o .

- Oxadixyl’s 2,6-dimethylphenyl group lacks a phenoxy ether, instead incorporating a methoxy-acetamide, which may limit its polarity compared to the target compound.

b. Core Structure Diversity

c. Functional Group Impact

Research Findings and Implications

a. Structural Complexity and Bioactivity

- Compounds m, n, o demonstrate that stereochemistry and backbone complexity (e.g., hydroxy and phenyl groups) critically influence activity, as seen in many pharmaceuticals. The target compound’s simpler structure may prioritize synthetic accessibility over stereochemical specificity.

Biological Activity

N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

mTORC1 Inhibition

Research has indicated that related compounds in the pyrazole class, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, exhibit significant biological activity by modulating the mechanistic target of rapamycin complex 1 (mTORC1). These compounds have been shown to reduce mTORC1 activity and enhance autophagy at basal levels. Specifically, they disrupt autophagic flux by interfering with mTORC1 reactivation under nutrient-replete conditions, leading to the accumulation of LC3-II, a marker for autophagy .

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the pyrazole core can significantly influence biological activity. For instance, the substitution patterns on the pyrazole ring and the phenoxy group can enhance antiproliferative effects against various cancer cell lines. Compounds with submicromolar activity have been identified, suggesting that slight alterations in structure can lead to substantial changes in potency .

Anticancer Activity

In vitro studies have demonstrated that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides possess potent anticancer properties. These compounds showed efficacy against MIA PaCa-2 pancreatic cancer cells, indicating their potential as novel therapeutic agents targeting cancer metabolism .

Autophagy Modulation

The ability of these compounds to modulate autophagy presents a dual therapeutic strategy: promoting basal autophagy in normal cells while inhibiting excessive autophagic processes in cancer cells under metabolic stress. This selective action could minimize side effects typically associated with broad-spectrum autophagy inhibitors .

Case Studies

Case Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of various pyrazole derivatives on pancreatic cancer cells, selected compounds demonstrated IC50 values in the low micromolar range. The treatment resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Autophagic Flux Disruption

Another investigation focused on the effects of these compounds on autophagic flux under starvation conditions. Results showed that treatment with N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides led to impaired autophagic flux, evidenced by increased levels of LC3-II and abnormal LC3 puncta formation .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.